2-(3-iodophenoxy)-N,N-dimethylethanamine
Overview
Description
2-(3-iodophenoxy)-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C10H14INO and its molecular weight is 291.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Brain Damage Reduction in Rat Models
A study by Yu et al. (1992) found that a phenothiazine derivative of 2-(3-iodophenoxy)-N,N-dimethylethanamine significantly reduced brain damage in rat models of transient cerebral ischemia. This was evident in both global forebrain ischemia and focal stroke models, suggesting potential neuroprotective properties of the compound (Yu et al., 1992).
Mechanisms in PdII-Catalyzed Chemoselective Reactions
Research by Yap et al. (2014) explored the reactions involving structurally isomeric substituted N,N-dimethylethanamines, including derivatives similar to this compound. This study provides insights into the mechanisms of cyclometalation and C–N cleavage observed in these reactions, contributing to the understanding of their chemical behavior and potential applications (Yap et al., 2014).
Gas-Liquid Chromatographic Determination in Pharmaceuticals
Abdel-Moety and El-bardicy (1985) described a gas-liquid chromatographic method for determining 2-diphenylmethoxy-N, N-dimethylethanamine hydrochloride, a compound structurally related to this compound, in pharmaceutical formulations. This method emphasizes the importance of analytical techniques in assessing the purity and concentration of such compounds in medicinal preparations (Abdel-Moety & El-bardicy, 1985).
Serotonin Receptor Imaging
A study by Herth et al. (2012) investigated 2-(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)-N,N-dimethylethanamine, closely related to the compound , as a potential ligand for serotonin 7 (5-HT(7)) receptor imaging. This highlights the possible applications of similar compounds in the field of neuroimaging and psychiatric disorder research (Herth et al., 2012).
Synthesis and Evaluation in Chemical Processes
Yap et al. (2014) also contributed to the understanding of synthesizing novel amine ligands, including 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, a compound structurally similar to this compound. This research aids in developing novel compounds for various chemical applications, including potential pharmaceutical uses (Yap et al., 2014).
Radical Formation in Chemical Reactions
Eyer and Lengfelder (1984) investigated the autoxidation of 4-Dimethylaminophenol, a compound related to this compound. This study provides insight into the radical formation processes that could be relevant to understanding the chemical behavior of related compounds (Eyer & Lengfelder, 1984).
Properties
IUPAC Name |
2-(3-iodophenoxy)-N,N-dimethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEODWADPMNFDKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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